molecular formula C27H38N2 B3164120 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium CAS No. 888854-17-9

1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium

Cat. No.: B3164120
CAS No.: 888854-17-9
M. Wt: 390.6 g/mol
InChI Key: NJLYZISHBSABMZ-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The compound is often used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium typically involves the condensation of glyoxal, two equivalents of 2,6-diisopropylaniline, and paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate diimine, which then cyclizes to form the imidazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance the yield and purity of the final product while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium salts.

    Reduction: It can be reduced to form imidazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazolium carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium primarily involves its role as a ligand. It coordinates to metal centers through its nitrogen atoms, forming stable complexes that can facilitate various catalytic processes. The compound’s bulky substituents provide steric protection to the metal center, enhancing the stability and reactivity of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium is unique due to its large steric bulk, which provides exceptional stability to its metal complexes. This stability makes it particularly effective in catalytic applications where high reactivity and selectivity are required .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYZISHBSABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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